Structural Uniqueness Assessment: 2-Chlorophenylsulfonyl vs. Common Analog Substitution Patterns
No direct head-to-head bioactivity comparison between 3-(1-((2-chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole and any named comparator could be located in the peer-reviewed primary literature. The closest analogs identified in vendor catalogs—such as the 2-fluorophenylsulfonyl analog (CAS not available) or the des-chloro parent 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole—lack any published quantitative activity data that would permit cross-study comparison. In the structurally related 1,2,4-oxadiazole/pyrrolidine DNA gyrase inhibitor series reported by Al-Harbi et al. (2022), the most potent compound (compound 16) achieved an IC₅₀ of 120 nM against E. coli DNA gyrase, but this compound lacks the sulfonamide linkage and the 2-chlorophenyl substituent present in the target molecule [1]. Without matched-assay data, claims of differential potency, selectivity, or physiochemical advantage for this specific compound cannot be substantiated.
| Evidence Dimension | Target-specific bioactivity (DNA gyrase inhibition) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Compound 16 from Al-Harbi et al. (1,2,4-oxadiazole/pyrrolidine hybrid, non-sulfonamide): IC₅₀ = 120 nM vs. E. coli DNA gyrase; MIC = 24 ng/mL (S. aureus), 62 ng/mL (E. coli) |
| Quantified Difference | Cannot be calculated; target compound untested in this system |
| Conditions | E. coli DNA gyrase supercoiling assay; broth microdilution MIC (S. aureus ATCC 29213, E. coli ATCC 25922) |
Why This Matters
Without quantitative activity data for this specific compound, procurement decisions cannot be evidence-based for any target class, making this compound suitable only for de novo screening collections.
- [1] Al-Harbi, R. A., et al. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 2022, 15(1), 103538. View Source
